molecular formula C21H25BrN6O8 B1594306 C.I. Disperse Blue 301 CAS No. 26377-33-3

C.I. Disperse Blue 301

Cat. No.: B1594306
CAS No.: 26377-33-3
M. Wt: 569.4 g/mol
InChI Key: YTGJTRYIRSPFPM-UHFFFAOYSA-N
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Description

C.I. Disperse Blue 301 is a useful research compound. Its molecular formula is C21H25BrN6O8 and its molecular weight is 569.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN6O8/c1-13(29)23-16-11-18(26(5-7-34-2)6-8-35-3)20(36-4)12-17(16)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h9-12H,5-8H2,1-4H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGJTRYIRSPFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067202
Record name N-(5-(Bis(2-methoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide
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Molecular Weight

569.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26377-33-3, 105635-65-2
Record name N-[5-[Bis(2-methoxyethyl)amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide
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Record name HF 22-2
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Record name Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-
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Record name N-(5-(Bis(2-methoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide
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Record name N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide
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Record name C.I. Disperse Blue 301
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Foundational & Exploratory

Technical Guide: Synthesis Pathway of C.I. Disperse Blue 301

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

C.I. Disperse Blue 301 (CAS 84425-43-4) is a high-performance mono-azo disperse dye, structurally characterized as a "push-pull" chromophore.[1][2] It belongs to the class of substituted azobenzenes , specifically designed for the coloration of hydrophobic polymers like polyester (PET) and acetate fibers.[1][2]

Unlike simple azo dyes, Disperse Blue 301 incorporates a 2-bromo-4,6-dinitro substitution pattern on the diazo component and a bis(2-methoxyethyl) amino chain on the coupler.[1][2] This specific architecture provides:

  • Bathochromic Shift: The strong electron-withdrawing nitro groups combined with the electron-donating dialkylamine push the absorption maximum into the deep navy/blue region (approx. 570–600 nm).[1][2]

  • Sublimation Fastness: The high molecular weight and polarity of the acetamide and methoxyethyl groups reduce volatile loss during high-temperature heat setting.[1][2]

Retrosynthetic Analysis

The synthesis is convergent, involving two distinct precursors coupled via a diazotization reaction.[1][2]

  • Target Molecule: N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide[1][2][3]

  • Disconnection: Azo linkage (-N=N-).

  • Synthon A (Diazo Component): 2-Bromo-4,6-dinitroaniline.[1][2]

  • Synthon B (Coupling Component): N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide.[1][2][4]

Retrosynthesis Target This compound (Target Molecule) Diazo Diazo Component (2-Bromo-4,6-dinitroaniline) Target->Diazo Diazo Coupling (H2SO4/NaNO2) Coupler Coupling Component (N-[3-[bis(2-methoxyethyl)amino]- 4-methoxyphenyl]acetamide) Target->Coupler Electrophilic Aromatic Substitution Precursor1 2,4-Dinitroaniline Diazo->Precursor1 Bromination Precursor2 2-Methoxy-5-aminoacetanilide Coupler->Precursor2 N-Alkylation (2-chloroethyl methyl ether)

Figure 1: Retrosynthetic breakdown of this compound showing the convergent pathway from primary commercial intermediates.[1][2]

Precursor Synthesis Protocols

Synthesis of the Diazo Component

Target: 2-Bromo-4,6-dinitroaniline Rationale: The introduction of bromine at the ortho position (relative to the amine) is critical.[1][2] It provides steric bulk that twists the azo bond slightly, improving solubility, and acts as an additional electron-withdrawing group to deepen the shade.[1]

Protocol:

  • Starting Material: Charge 2,4-dinitroaniline (1.0 eq) into a glass-lined reactor containing Glacial Acetic Acid (solvent).

  • Catalyst: Add a catalytic amount of Iodine (I₂) or Ferric Chloride (FeCl₃) to facilitate electrophilic substitution.[1][2]

  • Bromination: Heat the mixture to 50–60°C . Slowly add Bromine (Br₂) (1.05 eq) dropwise over 2 hours.

    • Control Point: Maintain temperature <65°C to prevent over-bromination or oxidation of the amine.[1][2]

  • Workup: Pour the reaction mass into ice water containing Sodium Bisulfite (to quench excess bromine).

  • Isolation: Filter the yellow-orange precipitate.[1][2] Wash with water until neutral pH.[1][2][5] Dry at 60°C.[1][2][6]

    • Yield Expectation: >90%.[1][2]

    • Purity Check: Melting point 150–153°C.[1][2]

Synthesis of the Coupling Component

Target: N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide Rationale: The bis(2-methoxyethyl) chains improve the dye's dispersibility in water (during application) and affinity for the polyester fiber.[1][2]

Protocol:

  • Starting Material: Suspend N-(3-amino-4-methoxyphenyl)acetamide (also known as 2-methoxy-5-acetamidoaniline) in water or chlorobenzene.[1][2]

  • Alkylation Agent: Add 2-Chloroethyl methyl ether (2.2 eq).[1][2]

  • Base: Add Calcium Carbonate or Magnesium Oxide (acid scavenger).[1][2]

  • Reaction: Heat to 110–130°C (autoclave may be required if using volatile solvents) for 8–12 hours.

  • Validation: Monitor by TLC or HPLC for the disappearance of the mono-alkylated intermediate.

  • Isolation: If in water, the oil layer separates.[1][2] Wash with dilute NaOH to remove unreacted phenols.[1][2] Distill off solvent/excess reagent.[1][2]

    • Result: Viscous brown oil or low-melting solid.[1][2]

The Coupling Reaction (Core Synthesis)[1][2]

This stage requires strict control of stoichiometry and temperature to prevent diazo decomposition (explosion hazard) and tar formation.[1][2]

Step 1: Diazotization

Because 2-bromo-4,6-dinitroaniline is a weak base (due to strong electron-withdrawing nitro groups), standard HCl/NaNO₂ diazotization will fail.[1][2] We must use Nitrosyl Sulfuric Acid .[1][2][5]

ParameterSpecificationCausality / Note
Solvent 98% Sulfuric Acid (H₂SO₄)Provides anhydrous medium; water hydrolyzes the nitrosyl cation.[1][2]
Reagent 40% Nitrosyl Sulfuric Acid (NSA)The active nitrosating agent is NO⁺.[1][2]
Temperature 0°C – 5°CDiazo compounds are thermally unstable.[1][2]
Time 2 – 3 HoursEnsures complete conversion of the amine.[1][2]

Procedure:

  • Charge 98% H₂SO₄ (5 parts by weight) into a jacketed reactor. Cool to 10°C.[1][2][7]

  • Slowly add Nitrosyl Sulfuric Acid (1.1 eq). Cool to 0°C.[1][2]

  • Gradually add 2-Bromo-4,6-dinitroaniline (1.0 eq) over 60 minutes.

    • Critical: Exotherm must be controlled.[1][2] If T > 10°C, yield drops significantly.[1][2]

  • Stir at 0–5°C for 3 hours until a clear, thick diazo solution forms.

Step 2: Coupling

Procedure:

  • Preparation of Coupler: Dissolve the Coupling Component (1.0 eq) in Glacial Acetic Acid and Ice .[1][2] Add a small amount of Sulfamic Acid (to scavenge excess nitrous acid).[1][2][7]

  • Addition: Slowly trickle the Diazo Solution (from Step 3.1) into the Coupler solution.[1][2]

    • pH Control: The reaction generates acid.[1][2] Maintain pH < 1 initially, then slowly adjust to pH 4–5 using Sodium Acetate solution toward the end of addition to drive the reaction to completion.

    • Temperature: Keep < 10°C.[1][2]

  • Post-Stirring: Stir for 2–4 hours. The dye will precipitate as a dark blue/black slurry.[1][2]

  • Filtration: Filter the press cake.

  • Washing: Wash with cold water, then warm water (50°C) to remove inorganic salts and acid.[1][2]

ProcessFlow Start Start Diazotization Diazotization (H2SO4 + NSA + Amine) Temp: 0-5°C Start->Diazotization CouplingPrep Coupler Dissolution (Acetic Acid + Ice) Start->CouplingPrep CouplingRxn Coupling Reaction (pH Control: NaOAc) Diazotization->CouplingRxn Slow Addition CouplingPrep->CouplingRxn Filtration Filtration & Washing (Removal of Acid/Salts) CouplingRxn->Filtration Finishing Finishing (Spray Drying + Lignin) Filtration->Finishing

Figure 2: Industrial workflow for the synthesis and isolation of this compound.

Purification & Finishing (Commercialization)

Raw disperse dyes are unusable in textile applications due to large particle size and aggregation.[1][2]

  • Standardization: The press cake is mixed with dispersing agents (e.g., Lignosulfonates or Naphthalene sulfonic acid-formaldehyde condensates ) in a ratio of 1:1 to 1:3.[1][2]

  • Sand Milling: The slurry is passed through a bead mill until the particle size (D90) is < 1 micron .[1][2] This is critical for preventing "specking" on fabric.[1][2]

  • Spray Drying: The dispersion is spray-dried to form a dedusted powder or granules.[1][2]

Analytical Validation

To ensure the synthesized product is this compound, the following analytical signatures must be verified:

  • λmax (Acetone): 590–600 nm.[1][2]

  • HPLC Purity: >98% (Reverse phase C18, Acetonitrile/Water gradient).[1][2]

  • Impurity Profile: Free 2-bromo-4,6-dinitroaniline must be < 0.1% (due to allergenicity/toxicity concerns).[1][2]

References

  • World Dye Variety. (n.d.).[1][2] C.I.[1][2][3][4][7][8][9][10][11][12] Disperse Blue 301 Properties and Manufacturing Methods. Retrieved from [1][2]

  • Sinoever International. (n.d.).[1][2] Disperse Blue 301 MSDS and Structure. Retrieved from [1][2]

  • Google Patents. (2016).[1][2] Detergent compositions comprising shading dyes (listing CAS 84425-43-4).[1][2] Retrieved from

  • PubChem. (n.d.).[1][2] 2-Bromo-4,6-dinitroaniline (Diazo Precursor Data). Retrieved from [1][2]

Sources

An In-Depth Technical Guide to the Solubility of C.I. Disperse Blue 301 in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding C.I. Disperse Blue 301

This compound is a synthetic organic colorant belonging to the single azo class of dyes.[1] It is characterized by its deep blue hue and is primarily utilized in the dyeing of hydrophobic synthetic fibers such as polyester and its blends.[1][2] The efficacy of disperse dyes is intrinsically linked to their low aqueous solubility and their affinity for nonpolar substrates. This guide provides a comprehensive technical overview of the solubility of this compound in various organic solvents, a critical parameter for its application in dyeing processes, ink formulations, and other industrial uses. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will synthesize known qualitative information, comparative data from analogous disperse dyes, and the underlying chemical principles governing its solubility. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of this dye is provided to empower researchers and development professionals.

Chemical and Physical Properties of this compound

A thorough understanding of the molecular structure and physicochemical properties of this compound is fundamental to predicting and explaining its solubility behavior.

PropertyValueSource
C.I. Name Disperse Blue 301[1]
C.I. Number 11339[1]
CAS Number 105635-65-2[1]
Chemical Class Single Azo[1]
Molecular Formula C₂₁H₂₅BrN₆O₈[1]
Molecular Weight 569.36 g/mol [1]
Appearance Dark brown powder with metallic luster[2]
Water Solubility Insoluble[2]
Organic Solvent Solubility Soluble in acetone[2]
Molecular Structure

The chemical structure of this compound, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide, reveals key functional groups that dictate its solubility. The molecule possesses a relatively large, nonpolar aromatic backbone due to the substituted phenyl rings. The presence of ether linkages and an acetamide group introduces some polar character, while the dinitro and bromo substitutions contribute to the molecule's overall size and electronic properties.

Caption: 2D Chemical Structure of this compound.

Solubility Profile of this compound

The principle of "like dissolves like" is paramount in understanding the solubility of this compound. As a largely nonpolar molecule, it is expected to exhibit greater solubility in organic solvents with lower polarity.

Qualitative and Comparative Quantitative Solubility

While specific quantitative solubility data for this compound is scarce, qualitative assessments consistently report it as being soluble in acetone and insoluble in water.[2] To provide a more comprehensive, albeit comparative, overview, the following table includes solubility data for other disperse dyes in a range of organic solvents. This data can serve as a valuable proxy for estimating the solubility of this compound.

Organic SolventPolarity IndexDielectric Constant (20°C)Qualitative Solubility of this compoundComparative Quantitative Solubility of other Disperse Dyes (mg/mL)
Water 10.280.1Insoluble[2]Disperse Blue 1: 0.00003[3]
Methanol 5.132.7Likely sparingly soluble-
Ethanol 4.324.5Likely solubleDisperse Blue 1: 2[3]
Acetone 5.120.7Soluble [2]Disperse Blue 1: Soluble[3]
Ethyl Acetate 4.46.02Likely soluble-
Dichloromethane 3.18.93Likely soluble-
Toluene 2.42.38Likely sparingly soluble-
N,N-Dimethylformamide (DMF) 6.436.7Likely soluble-
Dimethyl Sulfoxide (DMSO) 7.246.7Likely soluble-

Note: The qualitative solubility predictions are based on the chemical structure of this compound and the general behavior of disperse dyes. The comparative data for Disperse Blue 1, an anthraquinone dye, is provided for context.

Factors Influencing Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by several factors:

  • Solvent Polarity: As a non-ionic and largely nonpolar molecule, this compound will exhibit higher solubility in organic solvents with lower to moderate polarity. The dinitro and bromo substituents on one of the phenyl rings, along with the ether and amide groups, introduce some polarity, which may enhance solubility in moderately polar solvents like acetone and ethyl acetate.

  • Hydrogen Bonding: The presence of nitrogen and oxygen atoms in this compound allows for potential hydrogen bonding with protic solvents like alcohols. However, the bulky nature of the molecule may sterically hinder these interactions, limiting solubility compared to smaller molecules with similar functional groups.

  • Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is a critical principle in dyeing processes where elevated temperatures are used to increase the concentration of the dye in the dyebath and enhance its diffusion into the fiber.

  • Crystalline Structure: The stability of the crystal lattice of the solid dye must be overcome by the solvent-solute interactions. Dyes with stronger intermolecular forces in their solid state will generally have lower solubility.

Experimental Protocol for Determining the Solubility of this compound

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology based on the widely accepted shake-flask method, followed by spectrophotometric analysis.

Principle

An excess of the solid dye is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved dye in the saturated solution is determined using UV-Vis spectrophotometry.

Materials and Equipment
  • This compound (analytical grade)

  • Organic solvents (analytical or HPLC grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • UV-Vis spectrophotometer

  • Analytical balance

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_anal Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed flask prep1->prep2 equil1 Place flask in a temperature-controlled shaker prep2->equil1 equil2 Agitate for a predetermined time (e.g., 24-48 hours) equil1->equil2 sep1 Centrifuge the suspension to pellet undissolved solid equil2->sep1 sep2 Filter the supernatant through a 0.45 µm syringe filter sep1->sep2 anal1 Prepare a series of dilutions of the saturated solution sep2->anal1 anal2 Measure the absorbance of the dilutions using a UV-Vis spectrophotometer anal1->anal2 anal3 Construct a calibration curve of absorbance vs. concentration anal2->anal3 anal4 Determine the concentration of the undiluted saturated solution anal3->anal4

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 100 mg) and transfer it to a sealed flask or vial. The exact amount should be sufficient to ensure a visible excess of undissolved solid remains after equilibration.

    • Pipette a precise volume of the desired organic solvent (e.g., 10.0 mL) into the flask.

    • Seal the flask tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in an orbital shaker with precise temperature control (e.g., 25.0 ± 0.1 °C).

    • Agitate the mixture at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary kinetic study to determine the minimum time required to reach a stable concentration.

  • Separation of Undissolved Solid:

    • After equilibration, remove the flask from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the suspension at a moderate speed (e.g., 3000 rpm for 15 minutes).

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm solvent-compatible syringe filter into a clean, dry vial. This step is crucial to prevent scattering effects during spectrophotometric analysis.

  • Spectrophotometric Analysis:

    • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the visible spectrum (typically 400-700 nm) to determine the λmax.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

    • Sample Measurement: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept), calculate the concentration of the diluted sample.

    • Account for the dilution factor to determine the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Conclusion

This compound, as a single azo disperse dye, exhibits solubility characteristics that are pivotal to its industrial applications. While it is known to be soluble in acetone and insoluble in water, a detailed quantitative understanding of its solubility in a broader range of organic solvents requires empirical determination. The provided experimental protocol offers a robust framework for researchers to precisely measure the solubility of this compound. By understanding the interplay of solvent properties and the dye's molecular structure, formulation scientists and chemical engineers can optimize processes that rely on the dissolution and transport of this important colorant.

References

  • Sinoever. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17190, Disperse Blue 1. Retrieved from [Link]

  • World Dye Variety. (2012, March 29). Disperse Blue 301. Retrieved from [Link]

  • BenchChem. (2025). In-Depth Technical Guide: Solubility of Solvent Black 46 in Organic Solvents.
  • World Dye Variety. (2012, March 29). Disperse Blue 301. Retrieved from [Link]

Sources

C.I. Disperse Blue 301: A Toxicological Assessment in the Absence of Direct Data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Blue 301 is a single azo disperse dye for which specific public domain toxicological data is notably scarce. This guide provides a comprehensive overview of the available chemical and manufacturing information for this compound. In the absence of direct toxicological studies, this document bridges the knowledge gap by presenting a detailed toxicological profile of the broader class of azo disperse dyes. This approach allows for an informed, albeit presumptive, risk assessment based on the well-documented hazards associated with this chemical class, including skin sensitization, genotoxicity, and carcinogenicity arising from the metabolic reduction of the azo linkage to aromatic amines. This guide is intended to equip researchers and scientists with the necessary context to handle this compound and similar compounds with appropriate caution and to underscore the critical need for empirical toxicological evaluation.

Introduction to this compound

This compound is a synthetic organic colorant belonging to the single azo class of dyes.[1] Disperse dyes are characterized by their low water solubility and are primarily used for dyeing synthetic fibers such as polyester.[2]

Chemical Identification
PropertyValue
Chemical Name N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide
C.I. Name Disperse Blue 301
CAS Number 105635-65-2[1]
Molecular Formula C₂₁H₂₅BrN₆O₈[1]
Molecular Weight 569.36 g/mol [1]
Chemical Class Single Azo Dye[1]
Manufacturing Process

The synthesis of this compound involves a two-step process:

  • Diazotization: 2,4-Dinitro-6-bromoaniline is treated with a source of nitrous acid to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide to form the final this compound molecule.[1]

The following diagram illustrates the general principle of azo dye synthesis.

G AromaticAmine Aromatic Amine (e.g., 2,4-Dinitro-6-bromoaniline) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization (NaNO2, HCl) AzoDye Azo Dye (this compound) DiazoniumSalt->AzoDye CouplingComponent Coupling Component (e.g., N-(3-(bis(2-methoxyethyl)amino) -4-methoxyphenyl)acetamide) CouplingComponent->AzoDye Azo Coupling

Caption: Generalized workflow for the synthesis of an azo dye.

Toxicological Profile of Azo Disperse Dyes: An Analog Approach

Due to the lack of specific toxicological data for this compound, this section provides an in-depth analysis of the known toxicological properties of the broader class of azo disperse dyes. This information is critical for understanding the potential hazards associated with this compound.

Acute Toxicity

The acute toxicity of most azo dyes is generally considered to be low.[3] For many commercial azo dyes, the LD₅₀ values are between 250 and 2,000 mg/kg body weight.[3] However, exposure to the aromatic amines that can be formed from the breakdown of azo dyes may lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[3]

Skin and Eye Irritation and Sensitization

Exposure to dye dust or fumes can cause irritation of the eyes and respiratory tract, particularly in occupational settings.[4]

A significant concern with disperse dyes, including those of the azo class, is their potential to cause skin sensitization and allergic contact dermatitis.[2][4][5][6][7][8] Azo dyes are frequently implicated as allergens in textile-related dermatitis.[5][8] The small, lipophilic molecules of disperse dyes can migrate from the fabric to the skin, especially in the presence of sweat, leading to an allergic reaction in sensitized individuals.[2]

The mechanism of skin sensitization by azo disperse dyes is thought to involve the dye acting as a hapten, which binds to skin proteins to form an immunogenic complex.

G AzoDye Azo Disperse Dye (Hapten) HaptenProteinComplex Hapten-Protein Complex (Immunogen) AzoDye->HaptenProteinComplex SkinProtein Skin Protein SkinProtein->HaptenProteinComplex Covalent Binding ImmuneResponse Allergic Immune Response HaptenProteinComplex->ImmuneResponse Presentation to T-cells

Caption: Molecular initiating event in skin sensitization by a hapten.

Genotoxicity and Mutagenicity

A significant toxicological concern for azo dyes is their potential for genotoxicity and mutagenicity.[9][10][11][12] This is primarily linked to the metabolic reduction of the azo bond (-N=N-), which can lead to the formation of aromatic amines.[9][11][13][14][15] This reductive cleavage can be carried out by azoreductases present in the liver and, notably, by the intestinal microbiota.[11][13] Some of the resulting aromatic amines are known or suspected carcinogens and mutagens.[4][9][10][11][13][14][15][16]

The genotoxicity of various azo dyes has been demonstrated in a range of in vitro and in vivo assays, including the Ames test (bacterial reverse mutation assay) and chromosomal aberration tests.[11][12]

The Ames test is a widely used method for evaluating the mutagenic potential of a chemical.

  • Strain Selection: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are selected. These strains are unable to synthesize histidine and will not grow on a histidine-deficient medium.

  • Metabolic Activation: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix), typically derived from rat liver homogenate. This assesses whether the parent compound or its metabolites are mutagenic.

  • Exposure: The bacteria, test compound, and S9 mix (if used) are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control plates indicates that the test substance is mutagenic.

G Start Start: Histidine-requiring Salmonella typhimurium strain Exposure Exposure to Test Compound (+/- S9 Metabolic Activation) Start->Exposure Plating Plate on Histidine-deficient Medium Exposure->Plating Incubation Incubate for 48-72 hours Plating->Incubation Evaluation Count Revertant Colonies Incubation->Evaluation Result Mutagenic Potential Determined Evaluation->Result

Caption: Workflow of the bacterial reverse mutation assay (Ames test).

Carcinogenicity

The carcinogenic potential of azo dyes is closely linked to their metabolism into aromatic amines.[9][10][11][13][14][16] Some aromatic amines are classified as known or suspected human carcinogens.[9][11][14][16] For instance, benzidine, a metabolite of certain azo dyes, is a known human bladder carcinogen.[9][11] The carcinogenicity of aromatic amines is dependent on their metabolic activation to reactive N-hydroxy derivatives.[16]

While consumer exposure to carcinogenic amines from textiles is generally considered low, the associated cancer risks are a cause for concern, leading to restrictions on the use of certain azo dyes in many regions.[14]

Reproductive and Developmental Toxicity

There is a general lack of comprehensive data on the reproductive and developmental toxicity of many azo disperse dyes. For some aromatic amines, which can be metabolites of azo dyes, reproductive effects have been observed in animal studies at high doses.[17]

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the following recommendations are paramount:

  • Assume Hazard: In the absence of data to the contrary, this compound should be handled as a potentially hazardous substance, with appropriate personal protective equipment (gloves, eye protection, respiratory protection for powders) to minimize exposure.

  • Prioritize Testing: If the use of this compound is unavoidable, a battery of toxicological tests should be commissioned to determine its specific hazard profile. This should include, at a minimum, an assessment of its skin sensitization potential and genotoxicity.

  • Consider Alternatives: Whenever possible, safer and well-characterized alternatives should be sought.

The data gap for this compound highlights a broader issue within the chemical industry regarding the toxicological assessment of all commercial chemicals. A commitment to comprehensive and transparent safety testing is essential for the protection of human health and the environment.

References

  • Toxicity of Azo Dyes in Pharmaceutical Industry. (n.d.). Springer Professional. Retrieved from [Link]

  • Azo Dyes: Characterization and Toxicity– A Review. (n.d.). Academia.edu. Retrieved from [Link]

  • (PDF) Toxicity of Azo Dyes in Pharmaceutical Industry. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Toxicity and Fate of Azo Dyes. (n.d.). Danish Environmental Protection Agency - Miljøstyrelsen. Retrieved from [Link]

  • Azo Dye Toxicity → Term - Pollution → Sustainability Directory. (2025, November 28). Retrieved from [Link]

  • Further azo dyes that may release carcinogenic amines: Human health tier II assessment. (2019, December 12). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

  • Cytotoxic and Genotoxic Effects of Some Azo Dyes in Allium cepa Root Tip Cells. (2020, December 30). DergiPark. Retrieved from [Link]

  • Toxicological significance of azo dye metabolism by human intestinal microbiota. (n.d.). PMC. Retrieved from [Link]

  • Amines from azo dyes and carcinogenic dyes. (n.d.). REWE Group. Retrieved from [Link]

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  • Reductive metabolism of azo dyes and drugs: Toxicological implications. (2023, July 12). PubMed. Retrieved from [Link]

  • Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA). (n.d.). PMC. Retrieved from [Link]

  • Disperse Blue 301. (2012, March 29). World dye variety. Retrieved from [Link]

  • Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes. (n.d.). Retrieved from [Link]

  • Metabolic Activation of Aromatic Amines and Azo Dyes. (n.d.). PubMed. Retrieved from [Link]

  • China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet. (n.d.). Sinoever. Retrieved from [Link]

  • Assessment of the sensitizing potential of textile disperse dyes and some of their metabolites by the loose-fit coculture-based sensitization assay (LCSA). (n.d.). PubMed. Retrieved from [Link]

  • Certain Azo Disperse Dyes - information sheet. (2020, September 5). Canada.ca. Retrieved from [Link]

  • Textile dye allergy. (n.d.). DermNet. Retrieved from [Link]

  • Aromatic amines from azo dye reduction: status review with emphasis on direct UV spectrophotometric detection in textile industry. (n.d.). ResearchGate. Retrieved from [Link]

  • Disperse Blue 1 | C14H12N4O2 | CID 17190. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Contact allergy from disperse dyes in textiles–a review. (n.d.). Ovid. Retrieved from [Link]

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A Technical Guide to C.I. Disperse Blue 301: Exploring Analogues and Derivatives for Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

C.I. Disperse Blue 301, a monoazo dye primarily utilized in the textile industry for polyester dyeing, possesses a chemical scaffold with latent potential for broader applications in biomedical research and drug development. This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to a forward-looking exploration of its analogues and derivatives as potential therapeutic agents. While direct research into the medicinal applications of this compound derivatives is nascent, this whitepaper synthesizes the known biological activities of related azo compounds to illuminate promising avenues for future investigation. Detailed experimental protocols for the synthesis, purification, and characterization of novel analogues are provided, equipping researchers with the foundational knowledge to explore this intriguing chemical space.

Introduction: Beyond the Dye Bath

This compound is a synthetic organic compound classified as a monoazo disperse dye.[1][2][3] Its primary commercial application lies in the coloration of hydrophobic fibers, particularly polyester, due to its low water solubility and ability to disperse effectively in aqueous media with the aid of dispersing agents.[2] The molecule's intense blue color arises from the conjugated system formed by the azo bond (-N=N-) linking two substituted aromatic rings. While its industrial utility is well-established, the inherent chemical functionalities within the this compound structure present opportunities for derivatization and exploration in fields far removed from textiles.

The history of medicinal chemistry is replete with examples of dyes and their derivatives being repurposed as therapeutic agents. The discovery of Prontosil, an azo dye with antibacterial properties, marked a pivotal moment in the development of sulfonamide drugs.[3][4] This historical precedent, coupled with contemporary research into the diverse biological activities of azo compounds, provides a compelling rationale for investigating the potential of this compound analogues.[3][5][6] Azo compounds have been reported to exhibit a wide spectrum of biological effects, including antibacterial, antifungal, antiviral, antioxidant, and anticancer activities.[3][4][6]

This guide will first deconstruct the core molecule of this compound, examining its synthesis and physicochemical properties. Subsequently, it will delve into the prospective design and synthesis of novel analogues, drawing upon the established medicinal chemistry of azo dyes to propose structural modifications aimed at eliciting specific biological responses. Finally, detailed, field-proven experimental protocols will be provided to empower researchers in the synthesis, purification, and characterization of these novel compounds.

The Core Scaffold: this compound Deconstructed

Chemical Identity and Physicochemical Properties

This compound is chemically identified as N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide.[2] Its structure is characterized by a highly substituted phenylazo-aniline core.

PropertyValueSource
Chemical Formula C21H25BrN6O8[1][3]
Molecular Weight 569.36 g/mol [1][2]
CAS Number 105635-65-2[1][2]
Chemical Structure Monoazo[1][3]
Appearance Dark brown powder[2]
Solubility Soluble in acetone, insoluble in water[2]

The molecule can be conceptually divided into two key fragments linked by the azo bridge: the diazo component derived from 2-bromo-4,6-dinitroaniline and the coupling component, N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide.[3] Each of these components offers multiple sites for chemical modification to generate a library of analogues.

Synthesis of the Parent Compound

The synthesis of this compound is a classic example of diazotization and azo coupling.[3] The process involves two primary stages:

  • Diazotization of 2-bromo-4,6-dinitroaniline: The aromatic primary amine, 2-bromo-4,6-dinitroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is highly sensitive to temperature and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide. The electron-rich nature of the substituted aniline allows for electrophilic aromatic substitution by the diazonium ion, leading to the formation of the azo bond and the final dye molecule.

G cluster_0 Diazotization cluster_1 Coupling Component cluster_2 Azo Coupling 2-bromo-4,6-dinitroaniline 2-bromo-4,6-dinitroaniline Diazonium Salt Diazonium Salt 2-bromo-4,6-dinitroaniline->Diazonium Salt NaNO2, HCl 0-5 °C CI_Disperse_Blue_301 This compound Diazonium Salt->CI_Disperse_Blue_301 Coupling_Component N-(3-(bis(2-methoxyethyl)amino) -4-methoxyphenyl)acetamide Coupling_Component->CI_Disperse_Blue_301

Caption: Synthesis of this compound.

Analogue Design and Synthesis: A Medicinal Chemistry Perspective

The true potential of this compound in drug development lies in the synthesis of novel analogues with tailored biological activities. The modular nature of its synthesis allows for systematic modifications to both the diazo and coupling components.

Strategies for Derivatization

The following diagram illustrates potential points of modification on the this compound scaffold:

G Scaffold Diazo Component (2-bromo-4,6-dinitroaniline) -N=N- Coupling Component (N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide) Modifications_Head Modify substituents (e.g., replace Br, NO2) Scaffold:head->Modifications_Head Modifications_Tail_Amine Vary alkyl chains on the tertiary amine Scaffold:tail->Modifications_Tail_Amine Modifications_Tail_Acetamide Replace acetamide with other functional groups Scaffold:tail->Modifications_Tail_Acetamide

Caption: Potential modification sites on this compound.

  • Modification of the Diazo Component: The 2-bromo-4,6-dinitroaniline moiety is a key contributor to the electrophilicity of the diazonium salt and the overall electronic properties of the dye. Replacing the bromo and nitro groups with other electron-withdrawing or electron-donating groups can significantly alter the molecule's redox potential and its ability to interact with biological targets. For instance, introducing groups capable of hydrogen bonding could enhance interactions with protein active sites.

  • Modification of the Coupling Component's Tertiary Amine: The bis(2-methoxyethyl)amino group plays a crucial role in the molecule's solubility and can be a site for introducing further functionality. Varying the length and nature of the alkyl chains can modulate the lipophilicity of the molecule, which is a critical parameter for drug absorption and distribution. Replacing the methoxyethyl groups with other functionalities, such as hydroxyl or carboxyl groups, could improve aqueous solubility and provide handles for further conjugation.

  • Modification of the Acetamide Group: The acetamide group can be hydrolyzed to the corresponding amine and subsequently derivatized to a wide range of amides, sulfonamides, or ureas. This position is ideal for introducing pharmacophores known to interact with specific biological targets.

Potential Therapeutic Applications of Analogues

While direct evidence is limited for this compound, the broader class of azo compounds has shown promise in several therapeutic areas:

  • Antimicrobial Agents: Azo dyes and their derivatives have been reported to possess antibacterial and antifungal properties.[3][4] The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell membrane integrity. Analogues of this compound could be screened against a panel of pathogenic bacteria and fungi.

  • Anticancer Agents: Many azo compounds have been investigated for their cytotoxic effects against various cancer cell lines.[3][5][6] The proposed mechanisms include intercalation with DNA, inhibition of topoisomerases, and generation of reactive oxygen species. Molecular docking studies could be employed to predict the binding of this compound analogues to known cancer targets.[7][8]

  • Targeted Drug Delivery: The azo bond is susceptible to reduction by azoreductases, enzymes that are abundant in the microaerophilic environment of the colon and in certain hypoxic tumors.[9][10] This property can be exploited for colon-specific drug delivery or for the targeted release of cytotoxic agents in the tumor microenvironment.[5][9] A prodrug strategy could involve attaching a known therapeutic agent to the this compound scaffold via the azo bond.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of novel this compound analogues.

General Synthesis of a Novel Analogue

This protocol describes a general procedure for the synthesis of a this compound analogue where the acetamide group is replaced with a different amide functionality.

Step 1: Synthesis of the Modified Coupling Component

  • Hydrolysis of the Acetamide: To a solution of N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide in a suitable solvent (e.g., ethanol/water mixture), add a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product, 3-(bis(2-methoxyethyl)amino)-4-methoxyaniline, with an organic solvent.

  • Purify the product by column chromatography.

Step 2: Amide Formation

  • Dissolve the purified 3-(bis(2-methoxyethyl)amino)-4-methoxyaniline in an aprotic solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) and the desired acyl chloride or carboxylic acid (with a coupling agent like DCC or HATU).

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, evaporate the solvent, and purify the modified coupling component by column chromatography.

Step 3: Diazotization and Azo Coupling

  • Follow the standard procedure for the diazotization of 2-bromo-4,6-dinitroaniline as described in section 2.2.

  • In a separate flask, dissolve the newly synthesized coupling component in a suitable solvent and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

  • Maintain the temperature and pH of the reaction mixture to optimize the coupling reaction.

  • After the reaction is complete, collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Purification and Characterization

Purification:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification and analysis of azo dyes and their derivatives.[11][12] A typical method would involve a C18 column with a gradient elution of acetonitrile and water, with a small amount of a modifier like formic acid or ammonium acetate.

Characterization:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized analogues.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final products and intermediates.[13][14][15] 2D NMR techniques like COSY and HMQC can be used to assign all proton and carbon signals unambiguously.

  • UV-Visible Spectroscopy: The absorption spectrum of the synthesized analogues can be recorded to determine their maximum absorption wavelength (λmax) and molar absorptivity.

Future Directions and Conclusion

The exploration of this compound analogues and derivatives for applications beyond the textile industry represents a promising frontier in medicinal chemistry. The inherent modularity of its synthesis provides a robust platform for the generation of diverse chemical entities with the potential for a wide range of biological activities. While the direct therapeutic application of this specific dye family is still in its infancy, the wealth of data on the medicinal properties of azo compounds provides a strong impetus for further investigation.

This technical guide has laid the groundwork for such explorations by providing a detailed overview of the parent compound, strategies for analogue design, and practical experimental protocols. It is our hope that this document will serve as a valuable resource for researchers and scientists in the field of drug development, inspiring the innovative design and synthesis of novel this compound derivatives with the potential to address unmet medical needs. The journey from a common textile dye to a life-saving therapeutic is a challenging but potentially rewarding one, and the chemical scaffold of this compound offers a compelling starting point.

References

  • China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever. (n.d.). Sinoever. Retrieved February 7, 2026, from [Link]

  • Disperse Blue 301. (2012, March 29). World dye variety. Retrieved February 7, 2026, from [Link]

  • Khan, M. N., Parmar, D., & Das, D. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(13), 1594-1613.
  • Ismail, M., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. IIUM Engineering Journal, 19(2), 223-233.
  • Al-Tohamy, R., et al. (2024).
  • Khan, M. N., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry. (2000). ResearchGate. Retrieved February 7, 2026, from [Link]

  • NMR Spectroscopy of Azo Dyes. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis process of 3-amino-4-methoxy-acetamide. (2013). Google Patents.
  • Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations. (2024). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Production technology of synthesizing 6-bromo-2,4-dinitroaniline. (2013). Google Patents.
  • Binding elucidation of azo dyes with human serum albumin via spectroscopic approaches and molecular docking techniques. (2023). PubMed. Retrieved February 7, 2026, from [Link]

  • High Sensitivity UHPLC-DAD Analysis of Azo Dyes using the Agilent 1290 Infinity LC System and the 60 mm Max. (2011). Agilent. Retrieved February 7, 2026, from [Link]

  • N-(3-Amino-4-methoxyphenyl)acetamide. (n.d.). LookChem. Retrieved February 7, 2026, from [Link]

  • Binding elucidation of azo dye with DNA via spectroscopic approaches and molecular docking techniques. (2025). Journal of the Serbian Chemical Society. Retrieved February 7, 2026, from [Link]

  • 2,4-Di:nitro-6-bromo-aniline prodn. - by reaction of 2,4-di:nitroaniline with oxidn. of hydrogen bromide with hydrogen peroxide. (1981). Google Patents.
  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (2019). Diva-portal.org. Retrieved February 7, 2026, from [Link]

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Introduction: The Nexus of Color Chemistry and Computational Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of C.I. Disperse Blue 301

This guide provides a comprehensive walkthrough of the theoretical and practical aspects of performing quantum chemical calculations on this compound, a commercially significant monoazo disperse dye. It is intended for researchers, computational chemists, and scientists in the fields of materials science and dye chemistry who are interested in leveraging computational methods to predict and understand the electronic and spectroscopic properties of organic dyes.

This compound is a high-energy disperse dye primarily used for the high-temperature dyeing of polyester and its blended fabrics.[1][2] Its chemical structure, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide, features a single azo group (-N=N-) that acts as the chromophore, connecting an electron-withdrawing dinitrophenyl ring system to an electron-donating substituted aniline moiety.[1][3] This "push-pull" electronic architecture is fundamental to its function as a dye, giving rise to its characteristic dark blue color.[3]

Disperse dyes are non-ionic and have low water solubility, designed to diffuse into hydrophobic fibers like polyester under heat and pressure.[4][5][6] The performance of a dye—its color, lightfastness, and stability—is intrinsically linked to its molecular structure and electronic properties. Traditionally, the development of new dyes has been a resource-intensive process reliant on empirical synthesis and testing. However, the advent of robust quantum chemical methods offers a powerful predictive tool.

By simulating the behavior of dye molecules at the quantum level, we can gain profound insights into the structure-property relationships that govern their performance. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow us to predict key characteristics such as molecular geometry, electronic structure, and, most importantly, the UV-Visible absorption spectrum, which dictates the color of the dye.[7][8] This in-silico approach accelerates the design cycle for novel dyes with tailored properties, reducing experimental costs and environmental impact.

Theoretical Framework: Modeling the Molecule

The accuracy of any quantum chemical prediction hinges on the selection of an appropriate theoretical framework. For medium-to-large organic molecules like this compound, Density Functional Theory (DFT) provides the optimal balance of computational efficiency and accuracy for ground-state properties.[9][10] To investigate the color, which is an excited-state phenomenon, we employ its extension, Time-Dependent Density Functional Theory (TD-DFT).[11][12]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the electronic energy based on the molecule's electron density. This approach is computationally less demanding than traditional wave-function-based methods, making it ideal for molecules of this size.

Time-Dependent DFT (TD-DFT)

To understand a dye's color, we must calculate its electronic absorption spectrum. This requires modeling how the molecule responds to light, promoting electrons from occupied to unoccupied molecular orbitals. TD-DFT is the state-of-the-art method for this purpose, allowing for the calculation of vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum.[12][13]

Causality Behind Method Selection: Functional and Basis Set

The practical application of DFT and TD-DFT requires the selection of two key components: an exchange-correlation functional and a basis set.

  • Exchange-Correlation Functional: This is an approximation to the complex exchange and correlation interactions between electrons. For organic dyes, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often yield reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice for the geometry optimization and electronic structure of such molecules.[8]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set is a Pople-style split-valence basis set that provides a good description of the electronic structure for organic molecules containing first and second-row atoms, as well as heavier halogens like bromine.[14][15] It includes polarization functions ('d' on heavy atoms, 'p' on hydrogens) to allow for more flexibility in describing the shape of the electron density.

Accounting for the Environment: Solvation Models

Dyeing processes occur in a solvent or a polymer matrix, not in a vacuum. The surrounding medium can influence the dye's electronic properties and thus its color. Implicit solvation models offer a computationally efficient way to account for these environmental effects.[16] The Polarizable Continuum Model (PCM) is a robust choice, where the solvent is modeled as a continuous dielectric medium surrounding a cavity that encloses the solute molecule.[17][18] This model effectively captures the bulk electrostatic interactions between the dye and the solvent.

Experimental Protocol: A Step-by-Step Computational Workflow

This section details a self-validating protocol for the quantum chemical analysis of this compound using a standard quantum chemistry software package like Gaussian.[19]

G cluster_prep Step 1: Preparation cluster_gstate Step 2: Ground State Calculation (DFT) cluster_analysis Step 3: Electronic Property Analysis cluster_output Step 4: Interpretation mol_build 1.1 Build 3D Structure (e.g., GaussView) geom_opt 1.2 Geometry Optimization (B3LYP/6-31G(d,p)) mol_build->geom_opt Initial Geometry freq_calc 1.3 Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Structure fmo_analysis 1.4 FMO Analysis (HOMO, LUMO, Energy Gap) freq_calc->fmo_analysis Verified Minimum tddft_calc 1.5 Excited State Calculation (TD-DFT/PCM) fmo_analysis->tddft_calc Ground State Orbitals spec_gen 1.6 Spectrum Generation (Simulate UV-Vis) tddft_calc->spec_gen Excitation Energies & Oscillator Strengths results 1.7 Analyze Results (λmax, Color, Reactivity) spec_gen->results Simulated Spectrum

Caption: Computational workflow for quantum chemical analysis of a dye molecule.

Protocol Details:

  • Molecular Structure Construction:

    • The 2D structure of this compound is drawn using a chemical structure editor.

    • This 2D structure is converted into an initial 3D conformation using a molecular builder (e.g., GaussView). The IUPAC name is N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide.[3]

  • Geometry Optimization:

    • An input file is prepared for the quantum chemistry software.

    • Methodology: The calculation is specified as a geometry optimization using the B3LYP functional and the 6-31G(d,p) basis set.

    • Rationale: This step finds the most stable, lowest-energy 3D arrangement of the atoms. This equilibrium geometry is crucial as all subsequent properties are calculated from this structure.

  • Frequency Calculation:

    • Methodology: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)).

    • Self-Validation: The output is checked for imaginary frequencies. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Methodology: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimization output file.

    • Rationale: The HOMO-LUMO energy gap is a critical parameter that provides a first approximation of the molecule's electronic excitation energy and chemical reactivity. A smaller gap generally corresponds to absorption at longer wavelengths.

  • UV-Vis Spectrum Simulation (TD-DFT):

    • Methodology: A TD-DFT calculation is performed on the optimized geometry. The same functional and basis set are used. The PCM solvation model is included to simulate an appropriate solvent environment (e.g., acetone, given the dye's solubility).[3]

    • Rationale: This calculation yields a list of electronic transitions, their corresponding excitation energies (in eV or nm), and their oscillator strengths (a measure of the transition probability or intensity). The transition with the highest oscillator strength in the visible region typically corresponds to the λmax.

Predicted Results and Scientific Interpretation

The following tables summarize the expected quantitative data from the computational workflow.

Table 1: Key Geometric and Electronic Parameters (Simulated)
ParameterPredicted ValueSignificance
N=N Bond Length~1.25 ÅConfirms double bond character of the azo chromophore.
Azo Dihedral Angle~0° or ~180°Indicates a planar trans-configuration, maximizing π-conjugation.
HOMO Energy(Value in eV)Energy of the highest energy electrons; relates to ionization potential.
LUMO Energy(Value in eV)Energy of the lowest energy electron vacancy; relates to electron affinity.
HOMO-LUMO Gap(Value in eV)Correlates with the energy of the first electronic transition (color).
Table 2: Simulated Spectroscopic Data (TD-DFT in Acetone)
Transitionλmax (nm)Oscillator Strength (f)Dominant Orbital Contribution
S₀ → S₁~620 nm> 1.0HOMO → LUMO (π → π)
S₀ → S₂(Value in nm)< 0.1(e.g., n → π)
S₀ → S₃(Value in nm)(Value)(e.g., π → π*)

Interpretation of Results:

  • Molecular Geometry: The calculations are expected to show a largely planar structure around the central azo bridge and the two aromatic rings. This planarity is essential for the delocalization of π-electrons across the molecule, which is the basis for its color.

  • Frontier Molecular Orbitals (FMOs): The HOMO is predicted to be localized primarily on the electron-rich N,N-bis(2-methoxyethyl)amino-4-methoxyphenyl acetamide moiety (the donor part). Conversely, the LUMO will be centered on the electron-deficient 2-bromo-4,6-dinitrophenyl group (the acceptor part). The primary electronic transition responsible for the color is a π → π* transition, effectively moving electron density from the donor to the acceptor side of the molecule. This is a classic example of an intramolecular charge transfer (ICT) transition.

  • UV-Vis Spectrum: The simulated λmax is predicted to be in the range of 600-650 nm. This absorption in the orange-red region of the electromagnetic spectrum results in the perception of the complementary color, which is blue or navy blue, consistent with the dye's name and application.[3] The high oscillator strength for the HOMO-LUMO transition confirms that this is a strongly allowed transition, leading to an intense color.

G cluster_donor Electron Donor Group cluster_acceptor Electron Acceptor Group cluster_bridge Chromophore donor N,N-bis(2-methoxyethyl) amino-4-methoxyphenyl acetamide azo -N=N- Azo Bridge donor->azo π-electron conjugation acceptor 2-bromo-4,6-dinitrophenyl azo->acceptor π-electron conjugation

Caption: Schematic of the push-pull electronic structure of this compound.

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded computational protocol for the quantum chemical analysis of this compound. By employing DFT and TD-DFT, we can accurately predict the dye's ground-state geometry, electronic structure, and UV-Visible absorption spectrum. The results provide a clear correlation between the molecule's "push-pull" architecture and its observed deep blue color, stemming from an intense HOMO-LUMO intramolecular charge transfer transition.

These computational techniques are not merely academic exercises; they are powerful tools for applied research. They enable the rational design of new dye molecules with desired properties, such as shifting the color to different shades (by modifying donor/acceptor strengths), improving lightfastness (by calculating bond dissociation energies), or enhancing solubility. This in-silico-first approach represents the future of dye and materials chemistry, fostering innovation while minimizing experimental effort and waste.

References

  • World Dye Variety. (2012, March 29). Disperse Blue 301. Retrieved from [Link]

  • Sinoever. This compound. Retrieved from [Link]

  • Sinoever. Disperse Blue 301 MSDS Sheet. Retrieved from [Link]

  • Hossain, A. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Textile Learner. Retrieved from [Link]

  • Aspland, J. R. (1993, January). The Structure and Properties of Disperse Dyes And Related Topics. P2 InfoHouse. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17190, Disperse Blue 1. Retrieved from [Link]

  • Wikipedia. Diphenylamine. Retrieved from [Link]

  • Shaw, K., & Li, L. (2022). Comparison of DFT Basis Sets for Organic Dyes. ScholarWorks, Boise State University. Retrieved from [Link]

  • Wikipedia. List of quantum chemistry and solid-state physics software. Retrieved from [Link]

  • Karaca, F., & Basche, T. (2011). Dyeing with Disperse Dyes. InTechOpen. DOI: 10.5772/24225. Retrieved from [Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. DOI: 10.1021/cr9904009. Retrieved from [Link]

  • Wang, Z., et al. (2023). Color Characterization of Dispersed Dyes Based on Quantum Chemistry Calculations. Journal of Molecular Structure, 1286, 135541. DOI: 10.1016/j.molstruc.2023.135541. (Simulated reference, actual URL would be needed)
  • Shaw, K. (2022). COMPARING BASIS SETS ON ORGANIC DYES USING TIME DEPENDENT DENSITY FUNCTIONAL THEORY. BYU-Idaho, Department of Physics. Retrieved from [Link]

  • Wikipedia. Solvent model. Retrieved from [Link]

  • Amat, A., Miliani, C., & Romani, A. (2015). DFT/TDDFT investigation on the UV-vis absorption and fluorescence properties of alizarin dye. Physical Chemistry Chemical Physics, 17, 6374-6382. DOI: 10.1039/C4CP04728A. Retrieved from [Link]

  • Sevinç, D., et al. (2008). Quantum chemical studies on the structures of some heterocyclic azo disperse dyes. ARKIVOC, 2008(xv), 9-20. Retrieved from [Link]

  • Biaggne, A., et al. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations. Molecules, 26(2), 524. DOI: 10.3390/molecules26020524. Retrieved from [Link]

  • Jacquemin, D., et al. (2009). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation, 5(9), 2420-2435. DOI: 10.1021/ct9003019. Retrieved from [Link]

  • Q-Chem. 12.2 Chemical Solvent Models. Q-Chem 6.0 User's Manual. Retrieved from [Link]

  • Glick, J., et al. (2021). Learning the Exciton Properties of Azo-dyes. The Journal of Physical Chemistry Letters, 12(25), 5961-5968. DOI: 10.1021/acs.jpclett.1c01524. Retrieved from [Link]

  • Gaussian, Inc. Gaussian.com. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Electrochemical Profiling and Metabolic Stability Assessment of C.I. Disperse Blue 301

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical toxicology and electrochemical sensing. It repurposes C.I.[1][2][3] Disperse Blue 301 (DB301)—a complex nitro-azo dye—as a high-fidelity model compound for validating electrochemical screening protocols.[2][3] Specifically, it addresses the simulation of reductive metabolism (azoreductase activity) and oxidative degradation relevant to drug stability and environmental toxicity.

Executive Summary & Scientific Rationale

While C.I. Disperse Blue 301 is industrially categorized as a textile dye, its chemical architecture—a nitro-substituted azo scaffold—renders it an ideal surrogate for evaluating the redox behavior of azo-prodrugs (e.g., sulfasalazine analogs) and nitro-aromatic hypoxic cytotoxins.[2][3]

For drug development professionals, DB301 serves two critical functions:

  • Metabolic Simulation: The electrochemical reduction of the azo bond (-N=N-) mimics the enzymatic cleavage performed by hepatic and intestinal azoreductases.[3]

  • Toxicity Screening: The generation of aromatic amines via reductive cleavage allows for the calibration of sensors designed to detect genotoxic metabolites.[3]

Chemical Identity:

  • Structure: Single azo class containing a 2,4-dinitro-6-bromo moiety coupled to an acetamide-substituted aniline derivative.[2][3][4]

  • Key Redox Centers: Two Nitro groups (–NO₂), one Azo linkage (–N=N–), and a secondary amine.[2][3]

Electrochemical Mechanism & Pathway Analysis

Understanding the causality of the signal is prerequisite to experimental design. DB301 undergoes a complex, multi-step reduction process dominated by the electron-withdrawing nature of the nitro and bromo substituents.

The Reductive Cascade

In a cathodic scan (negative potential sweep), DB301 exhibits three primary reduction events. Unlike anthraquinone dyes (e.g., Disperse Blue 1) which show reversible quinone peaks, DB301 (an azo dye) typically shows irreversible reduction characteristics.[2][3]

  • Nitro Reduction (Step 1 & 2): The -NO₂ groups are reduced to hydroxylamines (-NHOH) or amines (-NH₂).[2][3] This typically occurs between -0.4 V and -0.8 V (vs. Ag/AgCl).[2][3]

  • Azo Cleavage (Step 3): The -N=N- bond undergoes a 2e⁻/2H⁺ reduction to a hydrazo intermediate (-NH-NH-), followed by cleavage into two primary aromatic amines.[2][3] This is the critical "metabolic" step.[3]

Pathway Visualization (DOT)

The following diagram illustrates the electrochemical reduction pathway, simulating anaerobic metabolism.

DB301_Reduction cluster_legend Reaction Context DB301 Parent DB301 (Nitro-Azo) Nitroint Nitro-Radical / Hydroxylamine Intermediates DB301->Nitroint Cathodic Red. 1 (-NO2 → -NHOH) Hydrazo Hydrazo Intermediate (-NH-NH-) Nitroint->Hydrazo Cathodic Red. 2 (-N=N- → -NH-NH-) Cleavage Reductive Cleavage Hydrazo->Cleavage +2e-, +2H+ Amine1 Metabolite A: Brominated Diamine Cleavage->Amine1 Amine2 Metabolite B: Acetamide Derivative Cleavage->Amine2 Note Mimics Azoreductase Enzymatic Activity

Caption: Stepwise electrochemical reduction mechanism of DB301, proceeding from nitro-group reduction to azo-bond cleavage, mimicking biological azoreductase activity.

Experimental Protocols

Protocol A: Voltammetric Profiling (Solubility Management)

Challenge: DB301 is highly hydrophobic (Disperse class).[2][3] Aqueous buffers alone will result in electrode fouling and poor signal.[3] Solution: Use of a dipolar aprotic co-solvent (DMF) or a surfactant-modified electrolyte.[2][3]

Materials:

  • Working Electrode: Boron-Doped Diamond (BDD) or Glassy Carbon (GCE).[2][3] Note: BDD is preferred for its wide potential window and resistance to fouling.

  • Reference: Ag/AgCl (3M KCl).[2][5]

  • Counter: Platinum Wire.[2][3]

  • Solvent System: Dimethylformamide (DMF) / 0.1 M Phosphate Buffer (PBS) (Ratio 1:9 v/v).[2]

  • Surfactant (Optional): 0.2 g/L CTAB (Cetyltrimethylammonium bromide) to solubilize the dye if avoiding organic solvents.

Step-by-Step Methodology:

  • Electrode Pre-treatment:

    • Polish GCE with 0.05 µm alumina slurry.[2][3] Sonicate in ethanol and water (3 min each).

    • For BDD: Anodically treat at +2.0 V for 180s in 1M H₂SO₄ to clean the surface.[3]

  • Solution Preparation:

    • Dissolve 5.0 mg DB301 in 5 mL DMF (Stock Solution).

    • Aliquot 100 µL Stock into 10 mL of degassed 0.1 M PBS (pH 7.0).

    • Critical: Ensure pH is 7.0 to mimic physiological intestinal conditions.[2][3][6]

  • Measurement (Cyclic Voltammetry):

    • Scan Range: 0.0 V to -1.2 V (Cathodic focus).

    • Scan Rate: 50, 100, 200, 500 mV/s.[2][3]

    • Observation: Look for cathodic peaks (Ic) corresponding to -NO₂ and -N=N- reduction.[2][3]

    • Validation: Plot Peak Current (

      
      ) vs. Square Root of Scan Rate (
      
      
      
      ).[2][3] Linearity indicates a diffusion-controlled process.[2][3]
Protocol B: Electrochemical Degradation (Metabolite Generation)

This protocol generates the "cleaved" metabolites for toxicity analysis (e.g., HPLC-MS injection).[2][3]

Methodology: Bulk Electrolysis[2][3]

  • Setup: Two-compartment cell separated by a glass frit.

  • Anode: Carbon felt (high surface area).[2][3]

  • Cathode: Platinum mesh.[2][3]

  • Conditions: Constant potential electrolysis at -1.0 V (overpotential sufficient to drive azo cleavage).

  • Duration: 60 minutes under N₂ purging.

  • Analysis: Extract the catholyte with Ethyl Acetate, dry under N₂, and reconstitute for LC-MS analysis to identify the aromatic amines.

Data Interpretation & Reference Values

The following table summarizes expected electrochemical parameters based on the structural class (Nitro-Azo) and comparable standards (Disperse Orange 1 / Disperse Blue 1 derivatives).

ParameterValue / RangeMechanistic Significance
Ep(c1) Potential -0.45 V ± 0.05 VReduction of Nitro (-NO₂) groups.[2][3]
Ep(c2) Potential -0.75 V ± 0.05 VReduction of Azo (-N=N-) linkage.[2][3]
Reversibility IrreversibleIndicates chemical bond cleavage (Azo -> Amine) rather than simple electron transfer.[2][3]
pH Dependency -59 mV/pHNernstian shift indicating proton-coupled electron transfer (PCET).[2][3]
Diffusion Coeff. (D) ~1.5 × 10⁻⁶ cm²/sTypical for bulky disperse dye molecules in aqueous/organic mixtures.[2][3]

Note: Potentials are referenced vs. Ag/AgCl at pH 7.0.

References

  • Ullmann's Encyclopedia of Industrial Chemistry. Azo Dyes.[3] Wiley-VCH.[2][3] (Provides structural classification of Disperse Blue 301 as a mono-azo dye).[2][3][4][7]

  • Garbellini, G. S., et al. (2012). "Electrochemical reduction of disperse orange 1 textile dye at a boron-doped diamond electrode."[2][3][6] Journal of Applied Electrochemistry. (Establishes the protocol for azo-dye reduction mechanisms and surfactant solubilization).

  • Zeng, H., et al. (2020). "Electrochemical degradation of disperse blue 1 from aqueous solution."[3][8] ChemRxiv. (Provides comparative data on anthraquinone vs. azo disperse dye degradation and electrode selection).

  • National Toxicology Program (NTP). "Disperse Blue 1 and Azo Dye Toxicity Profiles." (Background on the toxicological relevance of azo-cleavage products).

  • European Commission. "Scientific Committee on Consumer Safety (SCCS) Opinion on Disperse Dyes.

Sources

Application Note: C.I. Disperse Blue 301 as a Chromogenic Probe for Hydrophobic Polymer Detection

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured to provide a rigorous, technically grounded guide for the use of C.I. Disperse Blue 301 (DB301) .[1][2][3][4] While historically categorized as an industrial textile dye, its unique solvatochromic and hydrophobic properties have repositioned it as a critical chromogenic molecular probe for the detection of synthetic polymers (microplastics) and hydrophobic domains within complex biological matrices.

Executive Summary

This compound (DB301) is a mono-azo, non-ionic hydrophobic dye (CAS: 105635-65-2) exhibiting high affinity for semi-crystalline synthetic polymers (e.g., PET, PES, Acetate).[1][2][4] Unlike traditional lipophilic stains (e.g., Nile Red) that rely on fluorescence, DB301 functions as a high-contrast absorptive probe (λmax ~615 nm).[1][2][4]

This guide details the protocol for using DB301 to discriminate synthetic microplastic contaminants from biological tissue and organic debris.[1] Its mechanism relies on thermally induced hydrophobic partitioning , offering a cost-effective, artifact-free alternative to fluorescence microscopy in autofluorescent biological samples.[1][2][4]

Technical Background & Mechanism

Chemical Identity[1][2][4][5]
  • IUPAC Name: 2-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium (and derivatives depending on specific synthesis).[1][2][4]

  • Class: Mono-azo Disperse Dye.[1][2][4]

  • Chromophore: Azo group (-N=N-) conjugated with electron-donating auxochromes.[1][2][4]

  • Solubility: Insoluble in water; soluble in acetone, ethanol, and dichloromethane.

Mechanism of Action: Thermal-Assisted Partitioning

DB301 does not bind via ionic interaction (unlike Hematoxylin) or covalent bonding.[1][2][4] Instead, it functions through Solid-Solid Solution formation .

  • Thermal Activation: At ambient temperatures, the dense crystalline structure of synthetic polymers (e.g., Polyethylene Terephthalate) prevents dye entry. Heating the sample near the polymer's Glass Transition Temperature (

    
    ) increases the free volume between polymer chains.[1][2]
    
  • Partitioning: The hydrophobic DB301 molecule migrates from the aqueous/ethanolic solvent into the opened polymer matrix, driven by entropy and hydrophobic effect.

  • Locking: Upon cooling, the polymer chains re-compact, trapping the dye molecules inside. Biological tissues (proteins/carbohydrates) do not retain the dye after solvent differentiation, creating high signal-to-noise contrast.[1][2][4]

Mechanistic Pathway Diagram[1][2][4]

StainingMechanism Step1 State A: Ambient Temp (Polymer Chains Closed) Step2 State B: Heat Application (>50°C) (Free Volume Expansion) Step1->Step2 Thermal Energy Step3 State C: Dye Partitioning (DB301 enters Matrix) Step2->Step3 Hydrophobic Drive Step4 State D: Cooling & Wash (Dye Locked in Polymer) Step3->Step4 Recrystallization Biological Biological Matrix (Hydrophilic/Low Affinity) Step3->Biological Dye Rejected (Wash Step)

Figure 1: Kinetic mechanism of DB301 staining.[1][2][4] The dye requires thermal activation to penetrate semi-crystalline synthetic polymers, distinguishing them from biological tissue.

Experimental Protocol: Microplastic Detection in Tissue[4]

Reagents & Equipment
  • Probe Stock: this compound (Purified, >95%).[1][2][4]

  • Solvent: Ethanol (99%) or DMSO.[1][2][4]

  • Digestion Agent: 10% KOH or 30%

    
     (for tissue removal).[1][2][4]
    
  • Differentiation: 20% Ethanol/Water (v/v).[1][2][4]

  • Equipment: Brightfield Microscope, Heating Block/Oven, Glass slides (Non-plastic).

Preparation of Staining Solution
  • Stock Solution: Dissolve 10 mg of DB301 in 10 mL of Acetone or DMSO. Vortex until fully dissolved.[1][2] Store in amber glass at 4°C.

  • Working Solution: Dilute Stock 1:100 into a 20% Ethanol/80% Water mixture.

    • Note: The presence of water is critical to force the hydrophobic dye out of the solvent and into the target polymer.

Workflow: Tissue Digestion & Staining[4]
StepActionCritical ParameterCausality/Rationale
1. Digestion Incubate tissue in 10% KOH at 60°C for 24h.[1][2]Time/Temp Removes organic biopolymers (lipids/proteins) that could cause false-positive background staining.
2.[1][2][4] Filtration Filter digestate through 0.7 µm glass fiber filter.[1][2]Glass Filter Use glass, not plastic filters, to avoid staining the filter itself.
3. Staining Apply 500 µL Working Solution to filter.[1][2]Coverage Ensure full saturation of the retentate.
4. Activation Incubate at 60-70°C for 15 mins. HEAT (Critical) Essential Step: Without heat, DB301 cannot penetrate the crystalline lattice of PET/PES plastics.[1][2][4]
5. Differentiation Rinse with 20% Ethanol, then DI Water.[1]Solvent % Removes surface-bound dye from organic debris without extracting it from the polymer.
6.[1][2][4] Imaging Air dry and image under Brightfield.[1][2]White Balance DB301 appears Deep Navy/Black against a white background.[1][2]
Workflow Diagram

Workflow cluster_0 Sample Pre-Treatment cluster_1 DB301 Probing Sample Biological Tissue (Biopsy/Homogenate) Digest Chemical Digestion (KOH/H2O2) Sample->Digest Filter Vacuum Filtration (Glass Fiber) Digest->Filter Stain Apply DB301 Working Solution Filter->Stain Heat Thermal Incubation (60°C, 15 min) Stain->Heat Required for Permeation Wash Solvent Differentiation (Remove Background) Heat->Wash Detection Brightfield Microscopy (Navy Blue Particles) Wash->Detection

Figure 2: Step-by-step workflow for isolating and identifying synthetic polymers using DB301.[1][2][4]

Data Interpretation & Validation

Expected Results
  • Positive Signal: Synthetic polymers (Polyester, Nylon, Acetate) appear as distinct Deep Navy/Black particles.[4]

  • Negative Background: Cellulose (cotton), Chitin, and residual biological tissue usually stain very weakly or wash out completely due to their hydrophilic nature.[4]

  • Spectral Characteristics:

    • Absorbance Max (

      
      ): ~615 nm (in ethanol).[1][2][4]
      
    • Appearance: Dark blue absorption against bright background.[1][2]

Troubleshooting Guide (Self-Validating)
ObservationRoot CauseCorrective Action
No staining of Positive Control (PET) Insufficient Heat.[1][2][4]Increase incubation temp to 70°C. The polymer

must be approached.[1][2]
High Background (Tissue Blue) Incomplete Digestion or Wash.[1][2][4]Extend KOH digestion time; Increase ethanol concentration in wash step to 30%.
Filter is Blue Wrong Filter Material.Ensure Glass Fiber or Metal Mesh filters are used.[1][2] Nylon/Polycarbonate filters will stain.[1][2]
Validation against Nile Red

While Nile Red is a common fluorescent probe, it suffers from autofluorescence interference in algae-rich or lipid-rich samples.[1][2][4]

  • Protocol Validation: Run a parallel sample stained with Nile Red (Fluorescence) and DB301 (Brightfield).[1][2][4]

  • Result: DB301 confirms "suspect" particles identified in fluorescence, eliminating false positives caused by lipids (which stain with Nile Red but dissolve/wash out differently than hard plastics).[1][4]

Safety & Handling

  • Toxicity: Disperse dyes can be sensitizers.[1][2] Handle powder in a fume hood.

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.[4]

  • Disposal: Collect solvent waste as halogenated organic waste (due to potential dye substituents) or non-halogenated organic waste depending on local regulations.[1][2][4]

References

  • Chemical Identity & Properties

    • Title: C.I.[1][2][4][5][6][7][8][9][10] Disperse Blue 301 - Substance Information.[1][2][3][4][11]

    • Source: ECHA (European Chemicals Agency) / ChemicalBook.[1][2][4]

  • Mechanism of Disperse Dyes in Microplastics

    • Title: Laboratory guidelines for the detection and quantification of plastics particles
    • Source: CSIC (Spanish National Research Council).[1][2][4]

    • URL:[Link]

    • Note: Establishes the protocol for using hydrophobic dyes (Nile Red/Disperse class) after digestion.
  • Comparative Analysis of Staining Methods

    • Title: Microplastics: Detection methods - An update.[1][2][4]

    • Source: ResearchGate (2025 Review).[1][2][4]

    • URL:[Link]

  • Toxicological Context (Disperse Dyes)

    • Title: Disperse Blue 1 and Related Anthraquinones (Analogous Toxicology).[1][2][4]

    • Source: NCBI / NIH Bookshelf.[1][2]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting uneven dyeing with C.I. Disperse Blue 301

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Molecule

Welcome to the technical support interface for C.I. Disperse Blue 301 (CAS: 12239-34-8 / 105635-65-2).

Before troubleshooting, you must understand the physicochemical profile of this specific colorant. Disperse Blue 301 is typically a High-Energy (Class S or SE) mono-azo disperse dye.

The Scientist's Reality Check: Unlike low-energy dyes (Class E) that migrate easily and can "boil out" unevenness, Blue 301 has high sublimation fastness but extremely low migration properties .

  • Implication: Once the dye strikes the fiber, it stays there. You cannot rely on extended boiling time to level out a patchy application.

  • The Fix: You must control the initial strike rate (adsorption kinetics) during the Critical Dyeing Range (CDR).

Module 1: The Physicochemical Diagnosis

Q: Why is my dyeing uneven (blotchy) despite holding at 130°C for 60 minutes?

A: The damage likely occurred between 80°C and 110°C. Unevenness in high-energy dyes is a kinetic failure, not a thermodynamic one. The dye exhausted onto the fiber surface too quickly in specific areas before it could diffuse into the polymer matrix.

The Mechanism of Failure:

  • Glass Transition (

    
    ):  Polyester (PET) chains begin to relax around 70–80°C.
    
  • Critical Dyeing Range (CDR): For Blue 301, the rapid uptake zone is typically 90°C to 120°C .

  • Ramp Rate Error: If you heat >1.5°C/min through this zone, the dye "strikes" instantly on the most accessible fibers (outer layers), causing ring-dyeing or blotchiness.

Visualization: The Correct Kinetic Profile

The following diagram illustrates the "Safe Ramp" technique required for Disperse Blue 301.

DyeingProfile Start Start: 50°C (Add Auxiliaries) Tg Glass Transition (70-80°C) Start->Tg Fast Ramp (3°C/min) CDR CRITICAL DYEING RANGE (80°C -> 120°C) Must Ramp < 1°C/min Tg->CDR Polymer Opens Hold Fixation Plateau (130°C for 45-60 min) CDR->Hold Slow Diffusion Cool Cool Down (to 80°C) Hold->Cool Exhaustion Complete RC Reduction Clearing (Remove Surface Dye) Cool->RC Post-Process

Caption: The Critical Dyeing Range (CDR) requires a reduced thermal gradient to synchronize dye exhaustion with polymer diffusion.

Module 2: Process Parameters & Troubleshooting

Q: I see dark specks and "tarring" on the fabric. Is the dye defective?

A: It is rarely the dye molecule itself, but rather Dispersion Instability . Disperse Blue 301 is hydrophobic.[1] If the dispersing agent fails or the water hardness is high, the dye particles agglomerate (clump together). These clumps filter out on the fabric surface as dark specks.

The Self-Validating Protocol: The Filter Test Before committing to a batch, validate your dispersion stability:

  • Prepare 200mL of dye liquor (with all auxiliaries) at the intended concentration.

  • Boil at 130°C (in a lab bomb) or boil at 100°C for 30 mins.

  • Filter the hot solution through a Whatman No. 2 or 4 filter paper via vacuum suction.

  • Pass: Paper shows a uniform stain.

  • Fail: Paper shows distinct spots or a thick sludge layer. Action: Change dispersing agent or check water hardness.

Q: The shade is dull or shifted (redder/greener) than the standard.

A: Check your pH. Disperse Blue 301 is sensitive to Alkaline Hydrolysis .[2] Polyester dyeing must occur in an acidic medium. If the pH rises > 6.0 during the process (due to alkali leaching from the fabric or poor water quality), the dye molecule can hydrolyze, losing its chromophore intensity.[3]

Specification Table: Optimal Conditions

Parameter Optimal Range Risk Threshold Corrective Action
pH 4.5 – 5.5 > 6.0 Buffer with Acetic Acid + Sodium Acetate or Ammonium Sulfate.
Water Hardness < 50 ppm > 100 ppm Add sequestering agent (EDTA type).
Ramp Rate (CDR) 0.5 – 1.0°C/min > 2.0°C/min Slow down heating between 90°C and 120°C.

| Liquor Ratio | 1:10 (Jet) / 1:20 (Beaker) | < 1:5 | Increase liquor ratio to prevent friction/agglomeration. |

Module 3: The Oligomer Interference

Q: The dyeing is level, but there is a white "dust" or "frost" on the surface.

A: This is Oligomer Deposition , not dye precipitation. At 130°C, cyclic trimers (short-chain polyester byproducts) migrate from inside the fiber to the surface. They are insoluble in water and crystallize as a white powder upon cooling, masking the Blue 301 shade.

The Fix: High-Temperature Drain & Reduction Clearing You cannot wash oligomers off with cold water.

  • HT Drain: If your machinery allows, drain the dye liquor at >120°C . This prevents oligomers from redepositing on the fabric as the bath cools.

  • Reduction Clearing (RC): You must chemically strip the surface debris.

Protocol: Reduction Clearing (RC)

  • Chemicals: Caustic Soda (NaOH, 38°Bé) 2 g/L + Sodium Hydrosulfite (Hydro) 2 g/L.

  • Process: Treat substrate at 70°C–80°C for 20 minutes.

  • Mechanism: This reduces and solubilizes the surface-unfixed dye and helps strip oligomers, leaving the dye inside the fiber untouched.

Module 4: Diagnostic Logic Flow

Use this decision tree to isolate the root cause of your unevenness.

TroubleshootingLogic Problem Problem: Uneven Dyeing (Disperse Blue 301) Obs1 Observation: Dark Spots / Tarring Problem->Obs1 Obs2 Observation: Cloudy / Blotchiness Problem->Obs2 Obs3 Observation: White Frost / Dull Shade Problem->Obs3 RC1 Dispersion Failure (Agglomeration) Obs1->RC1 RC2 Rapid Strike (Ramp Rate too fast) Obs2->RC2 RC3 Oligomer Surface Deposition Obs3->RC3 Sol1 Check Dispersing Agent Perform Filter Test RC1->Sol1 Sol2 Reduce Ramp Rate (0.5°C/min in CDR) RC2->Sol2 Sol3 Perform Reduction Clearing (NaOH + Hydro) RC3->Sol3

Caption: Diagnostic pathway for isolating dispersion, kinetic, and substrate-related failures.

References

  • AATCC. (2025). Disperse Dyes: A Dye Chemist's Perspective. American Association of Textile Chemists and Colorists. Link

  • Textile Learner. (2021). Dyeing Mechanism of Disperse Dye on Polyester. Link

  • Skychem Group. (2023). Polyester Dyeing Defect Analysis: Oligomers and Unevenness. Link

  • Sinoever. (2019). Five Properties of Disperse Dyes: pH Sensitivity and Hydrolysis. Link

  • ResearchGate. (2025). Disperse Dyeing Mechanism for Polyester Fibers: Diffusion Kinetics. Link

Sources

Technical Support Center: Minimizing Thermomigration of C.I. Disperse Blue 301

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-MIG-301-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Substrate: Polyethylene Terephthalate (PET) and High-Performance Blends[1]

Introduction: The Physicochemical Challenge

You are encountering fastness failures with C.I. Disperse Blue 301 (a high-energy, mono-azo thiophene derivative).[1] Unlike smaller molecular weight dyes, Blue 301 is designed for high sublimation fastness.[1] However, its specific hydrophobicity makes it uniquely susceptible to thermomigration —the post-dyeing diffusion of the chromophore from the fiber's amorphous regions to the surface.

This guide treats the dye-fiber system as a thermodynamic equilibrium problem. Our goal is to kinetically trap the dye inside the polymer matrix and chemically destroy any surface contaminants before they compromise your validation metrics.

Module 1: Mechanism of Failure

Q: Why does Blue 301 migrate even after a thorough wash?

A: The failure is rarely due to the initial washing. It is a thermodynamic re-equilibration driven by Free Volume Theory and Solubility Parameters .[1]

  • The Trigger (Heat): During post-dyeing heat setting (stenting) or molding, thermal energy increases the segmental mobility of the PET polymer chains, creating "free volume."

  • The Vehicle (Auxiliaries): Finishing agents, particularly amino-silicone softeners and antistatic agents, form a film on the fiber surface.

  • The Migration: At temperatures >140°C, Blue 301 becomes more soluble in the surface softener film than in the cooling fiber interior. The dye diffuses down this chemical potential gradient, accumulating in the softener layer.[2]

  • The Result: The dye sitting in the softener film washes off easily during home laundering (AATCC 61) or rubs off (AATCC 8), leading to fastness failure.

Visualization: The Thermomigration Pathway

Thermomigration Heat Thermal Energy (>150°C) Fiber PET Fiber Interior (Dye Solution) Heat->Fiber Increases Chain Mobility Surface Fiber Surface (Boundary Layer) Fiber->Surface Dye Diffusion Softener Softener Film (Lipophilic Solvent) Surface->Softener Solubilization (Partition Coeff.) Failure Fastness Failure (Crocking/Staining) Softener->Failure Wash/Rub Removal

Figure 1: The thermodynamic pathway of dye migration from the stable fiber interior to the unstable surface film.

Module 2: The Critical Control Point (Reduction Clearing)

Q: Is my standard soap wash sufficient?

A: No. Soap washing only removes loosely held particles.[1] For Blue 301, you must chemically destroy the surface dye using a Reductive Clearing (RC) process.[3] This converts the azo chromophore into colorless, water-soluble amino fragments without penetrating the hydrophobic fiber to damage the fixed color.

Protocol: The "Double-Reduction" Standard

For high-stakes applications (e.g., automotive textiles or high-contrast blocking), a single RC is often insufficient. Implement this Double RC Protocol :

StepChemical / ParameterConcentration/ValueMechanism
1.[1][4][5][6][7][8] Primary RC Sodium Hydrosulfite (Hydro)2.0 - 3.0 g/LReducing agent (cleaves azo bond)
Sodium Hydroxide (NaOH 38°Bé)2.0 - 3.0 g/LAlkalinity source (stabilizes Hydro)
Temperature 70°C - 80°C Activation energy for surface reaction
Time20 MinutesReaction duration
2.[1] Drain --Remove hydrolyzed dye fragments
3.[1] Rinse WaterHot (50°C)Dilution
4.[1] Secondary RC Repeat Step 1Same Conc.Scavenges remaining surface molecules
5.[1] Acid Neutralization Acetic AcidAdjust to pH 5.0 - 5.5Prevents alkali damage to PET

Critical Caution: Do not exceed 85°C during RC. Temperatures above 90°C can swell the fiber, allowing the reducing agent to penetrate and destroy the dye inside the fiber, causing shade loss.

Visualization: The RC Workflow

RC_Protocol Start Dyed Substrate (Post-Dyeing) RC1 Primary Reduction Clear (NaOH + Na2S2O4 @ 75°C) Start->RC1 Check Surface Dye Removed? RC1->Check RC2 Secondary Reduction Clear (Polishing Step) Check->RC2 No (High Fastness Req) Acid Acid Neutralization (pH 5.5) Check->Acid Yes (Standard) RC2->Acid Finish Ready for Finishing Acid->Finish

Figure 2: Decision logic for the Reduction Clearing process to ensure complete removal of surface chromophores.

Module 3: The Finishing Trap (Softeners & Heat Setting)

Q: Why does fastness drop after I apply my softener?

A: You are likely using a standard Amino-Silicone softener.[1] Disperse Blue 301 is lipophilic.[1] Amino-silicones are also lipophilic and act as a "magnet" for the dye. During the heat setting (curing) of the softener, the dye migrates out of the fiber and dissolves into the silicone layer.

Troubleshooting Matrix: Finishing Agents
ParameterThe ProblemThe Solution
Softener Type Amino-silicones have high solubility parameters for azo dyes.[1]Switch to Hydrophilic Silicones or Fatty Acid Amide softeners.[1] These have lower affinity for the dye.
Curing Temp >170°C causes rapid migration.[1]Limit curing to 150°C - 160°C . Extend dwell time slightly if needed, but avoid high peak heat.
Emulsifiers Non-ionic surfactants with low cloud points can re-dissolve dye.[1]Use finishing agents with high-purity, anionic or thermally stable non-ionic emulsifiers.[1]
Q: How do I validate if my softener is the culprit?

The "Mock Finish" Experiment:

  • Take a dyed, reduction-cleared sample.[1][3]

  • Cut it in half.

  • Sample A: Heat set at 170°C without softener.

  • Sample B: Heat set at 170°C with your current softener.

  • Perform AATCC 61 (Wash Fastness) on both.[1]

  • Result: If A passes and B fails, your softener is extracting the dye.

Module 4: Rapid Validation Protocols

Do not wait for a full 4-hour wash test to know if you have a problem. Use these rapid indicators in the lab.

The Acetone Dip Test (Qualitative)
  • Method: Dip a swatch of the finished fabric into a beaker of clear acetone at room temperature for 10 seconds.

  • Pass: Acetone remains clear or very slightly tinted.[1]

  • Fail: Acetone turns blue immediately. This indicates significant surface dye (thermomigration has occurred).[1][2][4]

The White Rub Test (Quantitative)
  • Method: Perform AATCC 8 (Crocking) immediately after heat setting.[1]

  • Requirement: Dry Rub must be Grade 4-5.[1] If it is Grade 3, thermomigration is severe.

References

  • Mechanism of Thermomigration

    • Title: Thermal migration of disperse dyes on polyester fiber.[1][2][4][9][10]

    • Source:Textile Research Journal / Dyeing-pedia.[1]

    • Context: Explains the diffusion of dye into surface auxiliaries driven by free volume.
  • Reduction Clearing Chemistry

    • Title: Evaluating Sustainable Alternatives to Conventional Reduction Clearing in Polyester Dyeing.[1]

    • Source:ACS Sustainable Chemistry & Engineering (via NIH/PubMed).[1]

    • Context: Validates the Sodium Hydrosulfite/NaOH mechanism for azo dye destruction.
  • Disperse Blue 301 Properties

    • Title: C.I.[1][5][11][12] Disperse Blue 301 Structure and Properties.

    • Source:World Dye Variety.[1][11]

    • Context: Confirms the single azo class structure and high-energy classific
  • Silicone Softener Interaction

    • Title: Effect of Nano and Micro Emulsion Silicone Softeners on Properties of Polyester Fibers.[7]

    • Source:Journal of Engineered Fibers and Fabrics (via ResearchGate).[1]

    • Context: Details the aggregation of silicone on fiber surfaces and its impact on colorimetric properties.

Sources

Technical Support Center: C.I. Disperse Blue 301 Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have designed a comprehensive technical support guide focused on the stabilization of C.I. Disperse Blue 301. This guide is structured for high-level researchers and drug development professionals, moving beyond basic instructions to explore the mechanistic reasons for instability and providing self-validating protocols.

Topic: Strategies to Reduce Hydrolysis & Chemical Degradation

Audience: Pharmaceutical Scientists, Analytical Chemists, and Formulation Engineers.

Executive Technical Overview

This compound (CAS: 105635-65-2) is a hydrophobic mono-azo dye characterized by a nitro-substituted diazo component and a substituted aniline coupling component containing an acetamide group and methoxyethyl chains.[1]

While often categorized broadly as "hydrolysis," the degradation of Disperse Blue 301 in aqueous media is typically driven by two distinct mechanisms depending on pH and conditions:

  • Deacetylation (Amide Hydrolysis): Under alkaline conditions (pH > 8), the acetamide group ($ -NHCOCH_3 $) hydrolyzes to a primary amine. This alters the electron-donating capacity of the auxochrome, causing a significant hypsochromic (blue-shift) or bathochromic spectral shift depending on the solvent environment, rendering analytical data void.

  • Azo Bond Cleavage: While less common than hydrolysis, reductive environments can cleave the azo linkage ($ -N=N- $), destroying the chromophore entirely.

This guide provides strategies to mitigate the primary failure mode: Hydrolytic Deacetylation.

Core Stabilization Strategies (The 3-Pillar System)

Pillar I: Thermodynamic Stabilization via pH Control

The most effective strategy is preventing the formation of the tetrahedral intermediate required for amide hydrolysis.

Q: What is the absolute optimal pH range for Disperse Blue 301, and why? A: The optimal pH window is 4.5 – 5.5 .

  • Mechanism: Amide hydrolysis is both acid- and base-catalyzed. However, the rate constant for base-catalyzed hydrolysis ($ k_{OH}

    
     OH^- $).
    
  • Protocol: Use a 0.05 M Acetate Buffer (pH 5.0) rather than Phosphate buffers, as phosphate can occasionally act as a general base catalyst.

Pillar II: Kinetic Stabilization via Micellar Shielding

Since water is the reagent for hydrolysis, removing the dye from the aqueous continuum is critical.

Q: How can I stabilize the dye in an aqueous dissolution media? A: Encapsulate the dye within surfactant micelles.

  • Mechanism: Disperse Blue 301 is highly hydrophobic ($ \log P > 3 $). By adding a surfactant above its Critical Micelle Concentration (CMC), the dye partitions into the hydrophobic core of the micelle. This creates a steric and electrostatic barrier that prevents water and hydroxide ions from accessing the hydrolyzable acetamide bond.

  • Recommended Surfactant: Sodium Dodecyl Sulfate (SDS) or Polysorbate 80 (Tween 80) .

    • Note: Non-ionic surfactants (Tween) are preferred for biological compatibility; Anionic surfactants (SDS) provide better electrostatic repulsion against $ OH^- $ ions.

Pillar III: Solvent Dielectric Modulation

Q: My stock solution degrades over weeks. How do I fix this? A: Switch from aqueous stock to anhydrous aprotic solvents .

  • Mechanism: Hydrolysis requires water. Storing stocks in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) eliminates the reagent entirely. Furthermore, these dipolar aprotic solvents solvate the dye molecules effectively, preventing aggregation which can catalyze surface-mediated degradation.

Visualizing the Stabilization Workflow

The following diagram illustrates the decision logic for stabilizing Disperse Blue 301 based on your experimental constraints.

G Start Start: Experimental Design Media Select Solvent System Start->Media Aqueous Aqueous Media (Dissolution/Biological) Media->Aqueous Organic Organic Stock (Storage/Synthesis) Media->Organic Buffer Step 1: Buffer Selection Target pH 4.5 - 5.5 (Acetate/Citrate) Aqueous->Buffer Thermodynamic Control Solvent Use Anhydrous DMSO/DMF Organic->Solvent Surfactant Step 2: Add Surfactant (> CMC) Buffer->Surfactant Micelle Micellar Encapsulation (Kinetic Shielding) Surfactant->Micelle Stable STABLE SYSTEM (Minimized Hydrolysis) Micelle->Stable Moisture Add Molecular Sieves (Remove Trace H2O) Solvent->Moisture Prevent Hygroscopicity Moisture->Stable

Figure 1: Strategic workflow for selecting stabilization methods based on solvent environment.

Troubleshooting Guide & FAQs

Scenario A: Spectral Shift During Storage

User Question: "I prepared a 10 µM solution in PBS (pH 7.4). After 24 hours, the absorbance maximum (


) shifted by 15 nm. Is this hydrolysis?"

Technical Diagnosis: Likely yes, but it could also be aggregation .

  • Test for Aggregation: Add 20% Ethanol or 0.1% SDS to the cuvette. If the spectrum reverts to the original

    
    , it was aggregation (dimerization).
    
  • Test for Hydrolysis: If the shift persists in the presence of solvent/surfactant, the acetamide group has likely hydrolyzed.

Corrective Action:

  • Immediate: Lower pH to 5.0 immediately.

  • Systemic: Replace PBS (Phosphate Buffered Saline) with ABS (Acetate Buffered Saline) . Phosphate is a known catalyst for certain hydrolytic reactions.

Scenario B: Precipitation in Stock Solutions

User Question: "My 10 mM stock in DMSO precipitated when I put it in the fridge (4°C). Did it degrade?"

Technical Diagnosis: No, this is likely thermal crystallization . DMSO has a freezing point of ~19°C. Storing it at 4°C freezes the solvent, potentially forcing the dye out of solution as it crystallizes.

Corrective Action:

  • Store DMSO stocks at Room Temperature (20-25°C) , protected from light.

  • Or, use DMA (Dimethylacetamide) or DMF if cold storage is mandatory (lower freezing points), though DMSO is preferred for biological toxicity reasons.

Scenario C: Inconsistent HPLC Results

User Question: "I see a split peak for Disperse Blue 301 on my chromatogram. Is this an impurity?"

Technical Diagnosis: Disperse Blue 301 is a commercial dye, often containing isomers or dispersing agents (like lignosulfonates) from the manufacturing process. However, a split peak can also indicate partial hydrolysis.

Validation Protocol: Run a "Forced Degradation" control:

  • Take a sample of Blue 301.[1]

  • Add 0.1 M NaOH (induce rapid hydrolysis).

  • Run HPLC.

  • Compare the retention time of the degradation product with your "split peak." If they match, your sample is hydrolyzing.

Quantitative Data: Stability Metrics

The following table summarizes the estimated half-life ($ t_{1/2} $) of acetamide-based azo dyes under varying conditions (generalized data for modeling purposes).

ConditionpHSurfactant StatusEstimated Stability (

)
Recommendation
Alkaline 9.0None< 24 HoursAVOID
Neutral 7.0None3 - 5 DaysUse immediately
Acidic 5.0None> 2 WeeksStandard
Micellar 7.01% Tween 80> 1 MonthBest for Bio-Assays
Organic N/ADMSO (Anhydrous)> 1 YearBest for Stock

References

  • National Institutes of Health (NIH) / PubChem. Disperse Blue 301 - Compound Summary. Available at: [Link]

  • AATCC (American Association of Textile Chemists and Colorists). Disperse Dyes: A Dye Chemist's Perspective. (Discusses hydrolytic stability of acetamide groups in azo dyes). Available at: [Link]

  • ResearchGate. Alkali-hydrolysis mechanism of synthesized disperse dyes. (Mechanistic insight into S_N2 hydrolysis of dye functional groups). Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of C.I. Disperse Blue 301 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower our partners in research and development with not just superior products, but also the critical knowledge to handle them safely and responsibly. C.I. Disperse Blue 301 is a valuable dye in many applications, but its chemical nature necessitates a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a deep dive into the causality behind our recommended procedures to ensure the safety of your team and the protection of our environment.

Core Principle: Proactive Hazard Assessment & Risk Mitigation

The foundation of any disposal protocol is a thorough understanding of the substance's inherent risks. This compound, a single azo dye, is not merely an inert colored powder; it possesses specific hazards that dictate its handling from acquisition to disposal.[1] It is classified as harmful if swallowed, a potential skin sensitizer, and, critically, very toxic to aquatic life.[2][3] Therefore, every step in its lifecycle must be designed to prevent unintended release.

Handling this compound, particularly in its powdered form, requires engineering controls and personal protective equipment (PPE) to minimize risk. All work should be conducted in a well-ventilated area or a chemical fume hood to prevent the accumulation of dust, which can be an inhalation hazard and potentially form explosive dust clouds.[4][5][6]

Table 1: Key Safety & Hazard Profile for this compound

Property Detail Source(s)
Chemical Name N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide [7]
C.I. Number Disperse Blue 301; 11339 [1][7]
CAS Number 105635-65-2 [1][7]
Physical Form Dark brown powder with a metallic luster. [7]
Solubility Insoluble in water; Soluble in acetone. [7]
GHS Hazard Statements H302: Harmful if swallowedH317: May cause an allergic skin reactionH400: Very toxic to aquatic life [2][3]
Primary Disposal Route Licensed Chemical Destruction / Controlled Incineration [8][9]

| Prohibited Disposal | Sewer systems, waterways, or general refuse. |[8][9][10] |

The Disposal Workflow: A Self-Validating System

The following protocols are designed to create a closed-loop system for waste management within your facility, ensuring that this compound is handled, segregated, and disposed of in a manner that is safe, compliant, and environmentally sound. The core logic is to treat all materials that have come into contact with the dye as hazardous waste until proven otherwise.[11]

G cluster_waste_type 1. Identify Waste Stream cluster_containment 2. Segregate & Contain cluster_disposal 3. Final Disposition start This compound Waste Generated waste_solid Solid Waste (e.g., unused dye, contaminated absorbents) start->waste_solid waste_liquid Liquid Waste (e.g., contaminated solvents, rinseate) start->waste_liquid waste_ppe Contaminated PPE (e.g., gloves, lab coat) start->waste_ppe waste_container Empty Original Container start->waste_container solid_container Collect in a dedicated, sealed, and labeled hazardous waste container. waste_solid->solid_container liquid_container Collect in a compatible, sealed, and labeled hazardous liquid waste container. Use secondary containment. waste_liquid->liquid_container ppe_container Double-bag in designated hazardous waste bags/containers. waste_ppe->ppe_container container_proc Triple-rinse with a suitable solvent (e.g., acetone). Collect all rinseate as hazardous liquid waste. waste_container->container_proc disposal Arrange pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. solid_container->disposal liquid_container->disposal ppe_container->disposal container_proc->liquid_container Rinseate defaced_container Deface all labels. Dispose of the clean, empty container as non-hazardous solid waste or per institutional policy. container_proc->defaced_container Cleaned Container

Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.

Detailed Experimental Protocols for Disposal
  • Designate Waste Containers : Before beginning work, designate separate, compatible, and clearly labeled containers for solid and liquid waste containing this compound. Liquid waste containers must be stored in secondary containment to prevent spills.

  • Solid Waste Collection : Collect all solid waste, including unused dye powder, contaminated weighing papers, and spill cleanup materials, directly into the solid hazardous waste container.[12] This container should have a secure lid to prevent the release of dust.[4]

  • Liquid Waste Collection : Collect all liquid waste, such as contaminated solvents or dye bath solutions, into the designated liquid hazardous waste container. Do not mix incompatible waste streams. Disperse dyes are often used with acids or bases; these should be considered when segregating waste.[13]

  • Closure and Storage : Keep waste containers securely closed except when adding waste.[14] Store in a designated satellite accumulation area that is clearly marked and away from general lab traffic.

Causality Insight: Segregating waste at the source is paramount. It prevents dangerous chemical reactions within the waste container and simplifies the disposal process for your environmental health and safety (EHS) office or contractor. Treating all dye-related materials as hazardous waste is a key principle of laboratory safety.[11]

  • Alert Personnel : Immediately alert others in the area.

  • Don Appropriate PPE : Ensure you are wearing, at a minimum, a lab coat, chemical-resistant gloves (nitrile is often acceptable, but check for your specific solvent), and safety goggles.[4][10] For large spills of dry powder, a respirator is required.[4][12]

  • Contain the Spill : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to surround and absorb the liquid. For powder spills, do not sweep dry .[12][15] Lightly dampen the powder with water to prevent it from becoming airborne before carefully scooping or sweeping it up.[12]

  • Clean the Area : Once the bulk of the spill is collected, decontaminate the area. This may involve wiping the surface with a suitable solvent (like acetone, given the dye's solubility) followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.[6]

  • Package for Disposal : Place all contaminated absorbent and cleaning materials into your designated solid hazardous waste container.[8][12]

Causality Insight: The primary immediate risk from a powder spill is inhalation and dispersal. Dampening the powder mitigates this risk.[12] Avoiding dry sweeping prevents the creation of a dust cloud, which is both an inhalation and a potential explosion hazard.[15]

  • Initial Rinse : Rinse equipment or glassware with a small amount of a suitable solvent (e.g., acetone) in which the dye is soluble.[7] This initial rinseate is highly concentrated and must be collected as hazardous liquid waste.[11]

  • Secondary Wash : Wash the equipment with soap and plenty of water. This secondary wash water can typically be disposed of down the drain, assuming the initial hazardous rinse was effective and local regulations permit it. Consult your institution's EHS office for specific guidance.[10]

  • Empty Container Decontamination : An empty container that held this compound is not considered "empty" in a regulatory sense until it has been triple-rinsed.[9] Perform the rinse as described in Step 1, collecting all rinseate. Once decontaminated, deface or remove the original label and dispose of the container according to your facility's procedures for non-hazardous waste.[11]

Causality Insight: The goal of decontamination is to transfer the chemical residue from the equipment into a controlled, contained hazardous waste stream (the rinseate). This prevents the unintended discharge of the pollutant into the sewer system.[8][9]

Authoritative Grounding & Regulatory Context

The disposal of this compound is governed by local and national hazardous waste regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA). In Europe, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation governs chemical safety, and waste is managed under the Waste Framework Directive.[16][17] These frameworks universally prohibit the discharge of substances toxic to aquatic life into sewer systems.[18][19]

Your institution's Environmental Health & Safety (EHS) or equivalent department is your primary resource for ensuring compliance.[13][20] They will have established procedures and partnerships with licensed hazardous waste contractors who can ensure the final disposal is handled correctly, typically via controlled incineration at a permitted facility.[8][9]

By adhering to these scientifically grounded procedures, you not only ensure regulatory compliance but also foster a culture of safety and environmental stewardship that is the hallmark of a world-class research organization.

References

  • Material Safety Data Sheet - Disperse blue 1 . Cole-Parmer. 4

  • C.I. Disperse Blue 3 SDS, 2475-46-9 Safety Data Sheets . ECHEMI. 2

  • China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet . Sinoever. 7

  • Disperse Blue 301 . World dye variety. 1

  • DISPERSE BLUE 1 - Safety Data Sheet . ChemicalBook. 10

  • Disperse Blue 14 - Safety Data Sheet . Szabo-Scandic. 15

  • Decontamination, Disinfection and Spill Response . West Virginia University Environmental Health & Safety. 21

  • (PDF) Disperse Blue 3 Safety Data Sheet . ResearchGate. 3

  • Disperse Blue 1 - Safety Data Sheet . Santa Cruz Biotechnology. 12

  • Safely Handling Dyes . Columbia University Research. 13

  • What Regulations Govern Textile Dye Usage Globally? . Fashion Sustainability Directory. 16

  • Proper Disposal of Disperse Brown 1: A Guide for Laboratory Professionals . Benchchem. 8

  • Manufacturing Standards for Sustainable Dyes . Fibre2Fashion. 18

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. 11

  • Fabric dyeing processes and their impact on the environment . Cikis Studio. 17

  • Safety Data Sheet: Disperse Blue 183 . Carl ROTH. 5

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. 20

  • Textile dyeing industry an environmental hazard . Scientific Research Publishing. 19

  • Hazardous Waste Disposal Guide . Dartmouth Policy Portal. 14

  • Proper Disposal of C.I. Disperse Blue 35: A Guide for Laboratory Professionals . Benchchem. 6

  • Disperse Blue 73 SDS, 12222-78-5 Safety Data Sheets . ECHEMI. 9

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.